2-Methylacetoacetanilide CAS number 93-68-5 properties
2-Methylacetoacetanilide CAS number 93-68-5 properties
The Chemical Backbone: 2'-Methylacetoacetanilide (CAS 93-68-5) in Modern Synthesis and Drug Development
Executive Summary As a Senior Application Scientist navigating the intersection of fine chemicals and pharmaceutical development, I frequently encounter building blocks that serve as the unsung heroes of complex synthesis. 2'-Methylacetoacetanilide (commonly known as o-Acetoacetotoluidide or AAOT) is one such compound. Characterized by its highly reactive β-dicarbonyl system and an ortho-methyl substituted aryl ring, AAOT is a critical intermediate. While historically dominant in the production of arylide yellow pigments, its structural versatility has made it an indispensable scaffold in modern drug discovery, particularly for synthesizing pyrazolones and quinolones.
This technical guide provides an in-depth analysis of AAOT’s physicochemical properties, a self-validating protocol for its synthesis, and a mechanistic overview of its downstream applications.
Physicochemical Properties & Structural Dynamics
To effectively utilize 2'-Methylacetoacetanilide in any synthetic workflow, one must first understand its baseline physical properties and structural behavior.
Table 1: Quantitative Physicochemical Data of 2'-Methylacetoacetanilide
| Property | Value | Source |
| Chemical Name | 2'-Methylacetoacetanilide | 1[1] |
| Synonyms | o-Acetoacetotoluidide, AAOT | 2[2] |
| CAS Number | 93-68-5 | 1[1] |
| Molecular Formula | C₁₁H₁₃NO₂ | 1[1] |
| Molecular Weight | 191.23 g/mol | 1[1] |
| Melting Point | 104 – 106 °C | 3[3] |
| Density | 1.06 g/cm³ | 3[3] |
| LogP | 1.30 | 1[1] |
| Topological Polar Surface Area | 46.2 Ų | 1[1] |
Mechanistic Insight: Tautomerism and Hydrogen Bonding Acetoacetanilides exhibit complex structural dynamics. While the β-dicarbonyl system is highly reactive in solution, X-ray crystallography reveals that these compounds crystallize predominantly as the keto-amide tautomer[4]. In the solid state, AAOT molecules are stabilized by a robust network of intermolecular hydrogen bonds. The presence of the ortho-methyl group on the aniline ring introduces steric hindrance, forcing the benzoyl ketone to rotate slightly out of the primary amide plane. This subtle distortion dictates its solubility profile and lowers the activation energy required for subsequent cyclization reactions[4].
Mechanistic Pathway: Synthesis of 2'-Methylacetoacetanilide
The synthesis of AAOT relies on the nucleophilic ring-opening of diketene by the primary amine, o-toluidine.
Causality of Solvent Choice: While early literature utilized organic solvents like toluene, modern industrial and scalable laboratory syntheses employ an aqueous dispersion method. Diketene is highly reactive, and its acetoacetylation of amines is fiercely exothermic. By utilizing water as the reaction medium, the high heat capacity of the solvent acts as an efficient heat sink. Furthermore, because the resulting AAOT is hydrophobic (LogP 1.30), it precipitates out of the aqueous phase immediately upon formation. This phase separation drives the reaction equilibrium forward and physically shields the product from undergoing unwanted over-acetoacetylation[5].
Self-Validating Protocol: Aqueous Dispersion Synthesis
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Reactor Preparation: Charge a jacketed, continuous-stirred tank reactor (CSTR) or a multi-neck round-bottom flask with 1000 mL of deionized water. Initiate vigorous high-shear agitation (minimum 300 rpm) and cool the system to 10–15 °C.
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Reagent Metering: Simultaneously meter 1.0 molar equivalent of o-toluidine and 1.05 molar equivalents of high-purity diketene into the vigorously agitated aqueous medium over a 45-minute period. Expert Note: Simultaneous addition is critical. It prevents the accumulation of unreacted diketene in the basic amine environment, which otherwise leads to violent, dark-colored diketene polymerization.
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Thermal Control: Maintain the internal reaction temperature strictly below 30 °C during the addition phase.
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Maturation: Once addition is complete, continue agitation for 60 minutes at 25 °C to ensure complete conversion.
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Self-Validation (IPC 1 - Conversion): Sample the aqueous suspension, extract with ethyl acetate, and analyze the organic layer via HPLC (UV detection at 254 nm). The reaction is deemed complete when the o-toluidine peak area falls below 0.5%.
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Isolation: Cool the slurry to 10 °C to maximize crystallization. Recover the white to off-white precipitate via vacuum filtration.
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Purification & Drying: Wash the filter cake with 200 mL of cold deionized water to remove trace unreacted amines. Dry the product under vacuum at 50 °C to a constant weight.
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Self-Validation (IPC 2 - Purity): Determine the melting point of the dried solid. A sharp melting point between 104 °C and 106 °C confirms structural integrity and the absence of polymeric byproducts[3].
Caption: Workflow for the aqueous dispersion synthesis of 2'-Methylacetoacetanilide.
Applications in Drug Development & Advanced Materials
The true value of 2'-Methylacetoacetanilide lies in its utility as a bifunctional building block. The reactive methylene group (flanked by two carbonyls) and the amide linkage offer orthogonal sites for functionalization.
Pharmaceutical Scaffolds:
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Pyrazolones: Condensation of the β-dicarbonyl moiety of AAOT with hydrazine derivatives yields substituted pyrazolones. These heterocycles are privileged scaffolds in medicinal chemistry, forming the core of various analgesic, antipyretic, and anti-inflammatory drug candidates.
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Quinolones: When subjected to strongly acidic conditions (e.g., concentrated sulfuric acid), AAOT undergoes an intramolecular Knorr-type dehydration to form 4-methyl-2-quinolones[4]. This cyclization is a foundational step in synthesizing numerous antimicrobial and antimalarial agents.
Pigments and Agrochemicals:
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Azo Coupling: In the advanced materials sector, AAOT is coupled with diazonium salts to produce arylide yellow pigments (such as Pigment Yellow 14). The electron-donating ortho-methyl group enhances the tinctorial strength and lightfastness of the resulting pigment[6].
Caption: Downstream applications of 2'-Methylacetoacetanilide in chemical synthesis.
Safety, Handling, and Environmental Impact
According to the Globally Harmonized System (GHS), 2'-Methylacetoacetanilide is classified under 1[1].
Because the compound is manufactured industrially in closed systems, the risk of environmental release is highly restricted[6]. However, during laboratory scale-up, drumming, or bagging operations, the generation of fine crystalline dust is a primary exposure vector. Appropriate personal protective equipment (PPE), including particulate respirators (N95/P100) and nitrile gloves, must be strictly utilized to prevent inhalation and dermal absorption. Aqueous wastes generated during the synthesis are typically sent to wastewater treatment plants for biodegradation, as AAOT exhibits a low potential risk to the environment[6].
References
- Title: 2'-Methylacetoacetanilide | C11H13NO2 | CID 7154 Source: PubChem URL
- Title: 2-Methylacetoacetanilide | 93-68-5 Source: Sigma-Aldrich URL
- Title: 93-68-5 | CAS DataBase Source: ChemicalBook URL
- Title: Acetoacetanilide Source: Wikipedia URL
- Title: ACETOACETANILIDE CAS N°:102-01-2 Source: OECD URL
- Title: Application Note: A Detailed Protocol for the Two-Step Synthesis of 4-Bromo-3-oxo-N-phenylbutanamide from Diketene Source: BenchChem URL
Sources
- 1. 2'-Methylacetoacetanilide | C11H13NO2 | CID 7154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylacetoacetanilide | 93-68-5 [sigmaaldrich.com]
- 3. 93-68-5 | CAS DataBase [m.chemicalbook.com]
- 4. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
